molecular formula C12H9NO4S B12587501 (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone CAS No. 647833-73-6

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone

Cat. No.: B12587501
CAS No.: 647833-73-6
M. Wt: 263.27 g/mol
InChI Key: PJVVIODYAMHNIO-UHFFFAOYSA-N
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Description

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is a chemical compound with the molecular formula C12H9NO4S It is characterized by the presence of a methoxy group attached to a thiophene ring and a nitrophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone typically involves the reaction of 3-methoxythiophene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methoxythiophene+4-Nitrobenzoyl chloridePyridine, RefluxThis compound\text{3-Methoxythiophene} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 3-Methoxythiophene+4-Nitrobenzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxythiophen-2-yl)(4-chlorophenyl)methanone
  • (3-Methoxythiophen-2-yl)(4-methylphenyl)methanone
  • (3-Methoxythiophen-2-yl)(4-fluorophenyl)methanone

Uniqueness

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties

Properties

CAS No.

647833-73-6

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

(3-methoxythiophen-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C12H9NO4S/c1-17-10-6-7-18-12(10)11(14)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3

InChI Key

PJVVIODYAMHNIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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